molecular formula C8H12N4O3 B11781886 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B11781886
M. Wt: 212.21 g/mol
InChI Key: WBHNITGWFXZCAE-UHFFFAOYSA-N
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Description

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with amino, cyclopropyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base to yield the desired product . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The nitro group can also participate in redox reactions, generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-1H-pyrazole: Similar structure but lacks the cyclopropyl and nitro groups.

    4-Nitro-1H-pyrazole: Similar structure but lacks the amino and cyclopropyl groups.

    5-Amino-3-cyclopropyl-1H-pyrazole: Similar structure but lacks the nitro group.

Uniqueness

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both amino and nitro groups on the pyrazole ring, along with a cyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound belonging to the pyrazole family. Its structural complexity, characterized by an amino group and a cyclopropyl substituent, suggests potential biological activities that make it a candidate for medicinal chemistry research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₂N₄O₃, with a molecular weight of approximately 212.21 g/mol. The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler pyrazole derivatives.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant pharmacological activities, particularly in anticancer and anti-inflammatory domains. The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Mechanism References
AnticancerInhibition of cyclin-dependent kinases (CDKs), arresting cancer cells in specific phases of the cell cycle .,
Anti-inflammatoryPotential to inhibit inflammatory pathways through modulation of cytokine production .
AntimicrobialExhibits antibacterial properties against various pathogens .
Tubulin polymerization inhibitionDisruption of microtubule dynamics, affecting cell division in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. By blocking these kinases, the compound can induce cell cycle arrest in cancer cells.
  • Tubulin Interaction : The compound may also inhibit tubulin polymerization, leading to disruption in microtubule formation and subsequent effects on mitosis in cancer cells.
  • Inflammatory Pathways : It has potential anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Cyclization Method : The reaction often involves the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity through techniques like column chromatography.

Case Studies

Recent studies have explored the efficacy of pyrazole derivatives in various biological contexts:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against cancer cell lines, indicating potential as novel anticancer agents .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties through inhibition of key inflammatory mediators, suggesting its utility in treating conditions like arthritis and other inflammatory disorders .

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(5-amino-3-cyclopropyl-4-nitropyrazol-1-yl)ethanol

InChI

InChI=1S/C8H12N4O3/c9-8-7(12(14)15)6(5-1-2-5)10-11(8)3-4-13/h5,13H,1-4,9H2

InChI Key

WBHNITGWFXZCAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2[N+](=O)[O-])N)CCO

Origin of Product

United States

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